molecular formula C11H13N3O B159821 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine CAS No. 129117-13-1

5-(4-ethoxyphenyl)-1H-pyrazol-3-amine

Cat. No. B159821
M. Wt: 203.24 g/mol
InChI Key: KLCKUJMHTNSQBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole compounds often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds2. The synthesis of phenyl compounds, on the other hand, often involves electrophilic aromatic substitution or other types of aromatic substitutions2.



Molecular Structure Analysis

The molecular structure of “5-(4-ethoxyphenyl)-1H-pyrazol-3-amine” would consist of a pyrazole ring attached to a phenyl ring via a carbon-carbon bond. The phenyl ring would have an ethoxy (C2H5O) substituent at the 4-position3.



Chemical Reactions Analysis

The chemical reactions involving pyrazole and phenyl compounds are diverse, depending on the other functional groups present in the molecule. Common reactions could include electrophilic aromatic substitution, nucleophilic aromatic substitution, and various redox reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the aromatic pyrazole and phenyl rings in “5-(4-ethoxyphenyl)-1H-pyrazol-3-amine” would likely make it relatively stable and resistant to oxidation6.


Scientific Research Applications

  • Organic Synthesis

    • The compound can be used in the synthesis of other complex organic compounds . For instance, a related compound, “1-[5-(4-ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one”, was synthesized through the cyclization reaction of “3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one” using hydrazine hydrate in acetic acid medium .
    • The structure of the newly synthesized compound was determined by IR, 1H-NMR, 13C-NMR and mass spectral data .
  • Pharmacology

    • Compounds containing pyrazoline pharmacophore have been reported to display pronounced anti-diabetic, anti-tubercular, antidepressant, anticonvulsant, antimicrobial, anti-inflammatory, anticancer and antiamoebic properties .
    • In order to evaluate the putative molecular interactions, the title compound is docked against the active site of Cytochrome P 450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis .
  • Chemical Industry

    • The compound can be used in the production of dyes, resins, pharmaceuticals, and plastics .
    • It can also be used as a building block in the synthesis of more complex chemical compounds .
  • Molecular Docking

    • The compound can be used in molecular docking studies . For instance, a related compound, “1-[5-(4-ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one”, was docked against the active site of Cytochrome P 450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis .
    • Molecular docking is a very powerful computational tool which determines the extent of interactions of the ligand bound to the active site of the enzyme .
  • Dye-Sensitized Solar Cells

    • Compounds with similar structures have been introduced as both auxiliary acceptor and spacer in dye-sensitized solar cell study with significant efficiency .
    • This application is based on the electronic properties of the compound .
  • Organic Light-Emitting Diodes (OLEDs)

    • Similar heterocyclic compounds are suitable materials in the construction of Organic Light-Emitting Diodes (OLEDs) .
    • This application is based on the electronic and luminescent properties of the compound .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without specific information on “5-(4-ethoxyphenyl)-1H-pyrazol-3-amine”, it’s difficult to provide accurate safety information789.


Future Directions

The future research directions for a compound like “5-(4-ethoxyphenyl)-1H-pyrazol-3-amine” could involve exploring its potential biological activity. Given the known activities of many pyrazole and phenyl compounds, it could be of interest in the fields of medicinal chemistry and drug discovery1011.


Please note that this information is quite general and may not apply directly to “5-(4-ethoxyphenyl)-1H-pyrazol-3-amine”. For more specific information, further experimental studies would be needed.


properties

IUPAC Name

5-(4-ethoxyphenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-15-9-5-3-8(4-6-9)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCKUJMHTNSQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374482
Record name 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-ethoxyphenyl)-1H-pyrazol-3-amine

CAS RN

129117-13-1
Record name 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129117-13-1
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Synthesis routes and methods

Procedure details

A (21.1 g, 112 mmole) portion of p-ethoxy-benzoylacetonitrile from Part A hereinabove and hydrazine monohydrate (7.0 mL, 144 mmole) were combined in 95% ethanol (145 mL) and refluxed for two hours. After cooling, the solvent was evaporated under vacuum and the crystalline residue recrystallized from ethyl acetate (500 mL) to afford 16.14 g (71%) of the subtitled compound as fine white needles (m.p. 152°-156°). An analytical sample was prepared with a second recrystallization (m.p. 155°-157°). 1H NMR (DMSO d6, δ) 7.57 (d, 2H, J=9 Hz, o-phenyl), 6.93 (d, 2H, J=9 Hz, m-phenyl), 5.70 (bs, 1H, pyrazole N-H), 4.35 (bs, 2H, NH2), 4.03 (q, 2H, J=7 Hz), 1.34 (t, 3H, J=7 Hz); IR (mull) 3397, 3136, 1615; 1519, 1474 cm-1 ; UV (ethanol) λ-max(ε) 205(25000), 261(20500); MS m/e(rel. intens.) 203 (M+, 100), 175, (90), 146 (35); Analysis calc'd for C11H13N3O=C, 65.01; H, 6.45; N, 20.67; found=C, 64.73; H, 6.77; N, 20.59; TLC (silica, 15% MeOH/CHCl3) Rf=0.50.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
145 mL
Type
reactant
Reaction Step Three
Yield
71%

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